

An In-depth Technical Guide to Methyl 4-chloro-3-formylbenzoate

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Compound of Interest

Compound Name: Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942

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Abstract

Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0) is a substituted aromatic carbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both an electrophilic aldehyde and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectral characterization, and potential applications, offering a valuable resource for researchers and developers in the chemical sciences.

Introduction

Methyl 4-chloro-3-formylbenzoate is a halogenated derivative of methyl benzoate, distinguished by the presence of a formyl group at the meta-position and a chloro group at the para-position relative to the methoxycarbonyl group. This specific substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of complex heterocyclic systems and other targeted organic molecules. The electron-withdrawing nature of the chloro and formyl groups influences the reactivity of the aromatic ring, as well as the aldehyde and ester functionalities. This guide aims to consolidate the available technical information on this compound, providing insights into its synthesis, characterization, and utility.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-chloro-3-formylbenzoate** is presented in the table below.

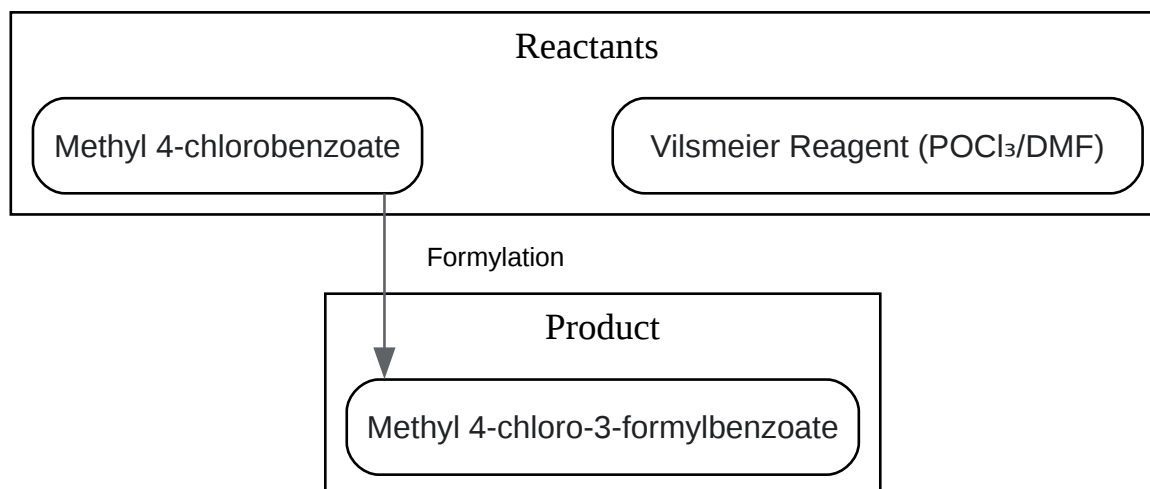
Property	Value	Reference(s)
CAS Number	1044920-98-0	[1]
Molecular Formula	C ₉ H ₇ ClO ₃	[1]
Molecular Weight	198.60 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1][2]
InChI	InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3	[1]
InChIKey	SCKJKFNMDKHELA-UHFFFAOYSA-N	[1]
SMILES	COC(=O)c1ccc(c(c1)C=O)Cl	

Synthesis and Purification

While a specific, peer-reviewed synthesis of **Methyl 4-chloro-3-formylbenzoate** is not readily available in the public domain, a plausible and efficient synthetic strategy can be inferred from established organic chemistry principles and related literature. A likely approach involves the formylation of a suitable precursor, such as methyl 4-chlorobenzoate.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. Although methyl 4-chlorobenzoate is not highly activated, the reaction can be driven to produce the desired product. The proposed reaction is depicted below.



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Caption: Proposed synthesis of **Methyl 4-chloro-3-formylbenzoate** via Vilsmeier-Haack reaction.

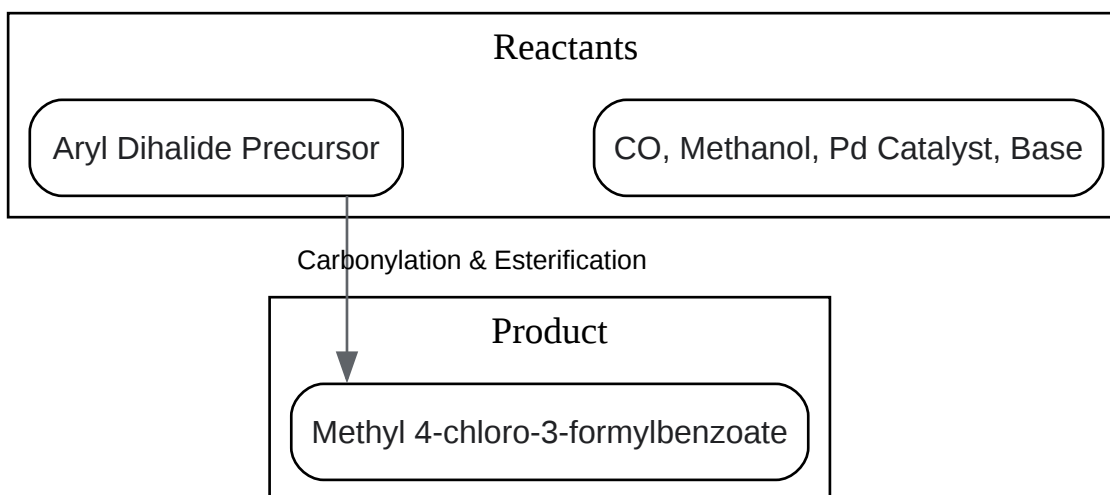
Experimental Protocol (Hypothetical):

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
- **Vilsmeier Reagent Formation:** Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve methyl 4-chlorobenzoate in the same solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

- **Neutralization and Extraction:** Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Synthetic Pathway: Palladium-Catalyzed Carbonylation

An alternative approach, based on the synthesis of the isomeric Methyl 3-chloro-4-formylbenzoate, involves a palladium-catalyzed carbonylation of a suitable aryl halide.[3] For the synthesis of **Methyl 4-chloro-3-formylbenzoate**, this would likely involve starting with a di-halogenated benzene derivative.



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Caption: Alternative synthesis via palladium-catalyzed carbonylation.

Rationale behind Experimental Choices:

- **Catalyst:** The use of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), is standard for such carbonylation reactions due to its efficiency and functional group tolerance.[3]
- **Solvent and Base:** Methanol serves as both a reactant and a solvent. A tertiary amine base like triethylamine is used to quench the hydrogen halide formed during the reaction.[3]
- **Carbon Monoxide:** Carbon monoxide acts as the source of the carbonyl group for the formyl and ester functionalities.

Spectral Characterization

While publicly available, fully interpreted spectra for **Methyl 4-chloro-3-formylbenzoate** are limited, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of spectral data upon request.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

- **Aldehyde Proton (-CHO):** A singlet in the downfield region, typically around δ 10.0-10.5 ppm.
- **Aromatic Protons:** Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, formyl, and methoxycarbonyl groups.
- **Methyl Protons (-OCH₃):** A sharp singlet at approximately δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

- **Carbonyl Carbons:** Two signals in the downfield region: one for the aldehyde carbonyl (around δ 185-195 ppm) and one for the ester carbonyl (around δ 165-175 ppm).

- Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the attached substituents.
- Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

- C=O Stretching (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.
- C=O Stretching (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.
- C-H Stretching (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
- C-O Stretching (Ester): A strong band in the region of 1200-1300 cm⁻¹.
- C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): A peak at m/z 198, with an M+2 peak at m/z 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.
- Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 167, and the loss of the formyl group (-CHO) to give a peak at m/z 169.

Reactivity and Potential Applications

The dual functionality of **Methyl 4-chloro-3-formylbenzoate** makes it a valuable synthon for a variety of chemical transformations.

Reactivity Profile

- Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:
 - Reductive Amination: To form secondary and tertiary amines.
 - Wittig Reaction: To form alkenes.
 - Condensation Reactions: With active methylene compounds to form α,β -unsaturated systems.
 - Oxidation: To the corresponding carboxylic acid.
 - Reduction: To the corresponding alcohol.
- Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid, or converted to amides via aminolysis.
- Aromatic Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Applications in Drug Discovery and Heterocyclic Synthesis

Substituted benzaldehydes and benzoates are common starting materials in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the chloro and formyl groups on the benzene ring provides handles for the construction of more complex molecular architectures.

While specific examples for **Methyl 4-chloro-3-formylbenzoate** are not widely published, its structural motifs are found in various pharmacologically relevant scaffolds. It can be envisioned as a key intermediate for the synthesis of:

- Substituted Quinolines and other Fused Heterocycles: The aldehyde group can be used to build a second ring onto the benzene nucleus.

- Novel Ligands for Metal Complexes: The ester and aldehyde functionalities can be modified to create chelating agents.
- Probes for Biological Systems: The molecule can be functionalized with fluorescent tags or other reporter groups.

The related, non-chlorinated compound, methyl 4-formylbenzoate, is known to be an intermediate in the synthesis of fluorescent whitening agents and other fine chemicals, suggesting similar potential for the title compound in materials science applications.^[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl 4-chloro-3-formylbenzoate** is not publicly available. However, based on the data for the closely related Methyl 4-formylbenzoate, the following precautions should be taken.^[7]

- Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[7]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
 - Avoid contact with skin, eyes, and clothing.
 - Keep away from heat, sparks, and open flames.
 - Store in a tightly closed container in a cool, dry place.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
- If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

Methyl 4-chloro-3-formylbenzoate is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. While detailed experimental data in the public domain is currently limited, its structural features suggest a rich and varied reactivity profile. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and predicted spectral characteristics, serving as a valuable starting point for researchers interested in exploring the chemistry and applications of this versatile building block. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

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